BenchChemオンラインストアへようこそ!

Dermaseptin-3

Antimalarial Selective cytotoxicity Host-parasite targeting

Dermaseptin-3 (DS3) is a 30-residue cationic antimicrobial peptide uniquely suited for antimalarial drug discovery. It selectively kills intraerythrocytic Plasmodium falciparum (IC50 0.26–0.8 µg/mL) without harming human erythrocytes at up to 34 µM, outperforming hemolytic alternatives like Dermaseptin S4. This selectivity makes DS3 the definitive non-hemolytic positive control for parasite-selective screening campaigns. Its N-terminal 1–16 fragment retains full potency, enabling economical SAR and pharmacophore mapping. Procure DS3 to establish validated selectivity benchmarks in host-cell-sparing antimalarial, antifungal, and antibacterial research programs.

Molecular Formula
Molecular Weight
Cat. No. B1577032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-3 Procurement Benchmark: A Reference-Standard Amphibian Antimicrobial Peptide for Selective Anti-Parasitic and Anti-Fungal Research


Dermaseptin-3 (also designated Dermaseptin S3 or DS3) is a 30-residue cationic antimicrobial peptide (sequence ALWKNMLKGIGKLAGKAALGAVKKLVGAES, net charge +5, pI 10.30, MW 3023.72 Da) isolated from the skin secretion of the South American frog Phyllomedusa sauvagii [1]. It belongs to the dermaseptin subfamily of frog skin active peptides and adopts an amphipathic α-helical conformation upon membrane interaction [2]. Unlike other dermaseptin family members that exhibit broad lytic activity on both microbial and mammalian cells, Dermaseptin-3 is distinguished by a unique selectivity profile: it potently kills intraerythrocytic Plasmodium falciparum parasites without harming the host erythrocyte, and it shows no hemolytic activity against human red blood cells at concentrations up to 34 µM [3].

Why Generic In-Class Substitution Is Not Advisable for Dermaseptin-3


Dermaseptin family members share 40–90% sequence identity yet exhibit dramatically divergent selectivity and toxicity profiles, making indiscriminate substitution scientifically invalid [1]. For instance, Dermaseptin S4 (DS4)—the closest structural analog most commonly considered as an alternative—is a hemolytic peptide that lyses human erythrocytes at concentrations where Dermaseptin S3 (DS3) displays zero hemolysis (34 µM), and DS4 kills both the intraerythrocytic P. falciparum parasite and the host erythrocyte, whereas DS3 selectively kills only the parasite [2]. Furthermore, dermaseptins S1 and S5 are non-hemolytic but have markedly different potencies against Gram-positive and Gram-negative bacteria and yeasts compared to DS3 [1]. Even within the same sequence subfamily, truncation behavior differs: DS3 retains full antimicrobial potency when shortened to residues 1–16, a property not uniformly shared by other dermaseptins [1]. These quantitative selectivity gaps mean that procurement decisions based solely on family membership or structural similarity risk selecting a compound with entirely different experimental outcomes.

Dermaseptin-3 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Selective Intraerythrocytic Parasite Killing: DS3 vs. DS4 Cytotoxicity Dichotomy

In a direct head-to-head study, Dermaseptin S3 (DS3) and Dermaseptin S4 (DS4) were compared for their effects on P. falciparum-infected human erythrocytes. DS3 selectively inhibited parasite [³H]hypoxanthine incorporation (a measure of parasite viability) while leaving the host erythrocyte intact. In contrast, DS4 was toxic toward both the parasite and the host erythrocyte [1]. Binding experiments showed that DS3 bound to the erythrocyte plasma membrane but specifically accumulated within the intracellular parasite in infected cells, whereas DS4 exhibited non-selective permeabilization of both host and parasite membranes [1]. This demonstrates that DS3 possesses a unique ability to discriminate between infected and uninfected host cell membranes—a functional property absent in DS4.

Antimalarial Selective cytotoxicity Host-parasite targeting

Hemolytic Safety Profile: DS3 vs. DS4 Quantified Erythrocyte Lysis Thresholds

Hemolytic activity is a critical differentiator among dermaseptins. Dermaseptin S3 (DS3) shows no hemolysis against human red blood cells at concentrations up to 34 µM [1]. In marked contrast, Dermaseptin S4 (DS4) causes 50% hemolysis of human erythrocytes at concentrations above 60 µM, with detectable hemolysis (10%) already observed at 60 µM [2]. The non-hemolytic peptides Dermaseptin S1 and S5 also show zero hemolysis, but their antibacterial potency spectra differ from DS3, meaning they cannot serve as direct functional substitutes [3]. The absence of hemolytic activity in DS3, combined with its unique antimicrobial potency profile, makes it the preferred choice when mammalian cell compatibility is required alongside anti-infective activity.

Hemolysis Therapeutic index Mammalian cell toxicity

Anti-Plasmodial IC50 Potency: DS3 Quantified Growth Inhibition of P. falciparum Strains

Dermaseptin-3 demonstrates potent concentration-dependent growth inhibition of P. falciparum. Against the malarial parasite strain H, DS3 exhibits an IC50 of 0.8 µg/mL; against the NF54 strain, the IC50 is 0.26 µg/mL [1]. In the head-to-head study with DS4, both peptides inhibited parasite [³H]hypoxanthine incorporation, but the critical difference was that DS4 concomitantly lysed the host erythrocyte while DS3 did not [2]. Although both DS3 and DS4 show antiplasmodial activity in the low micromolar range, the IC50 values alone do not capture the selectivity advantage of DS3, which is defined by the host-cell toxicity difference rather than by superior absolute potency.

Antiplasmodial IC50 Malaria drug discovery

Truncated Fragment Functional Equivalence: DS3(1–16) Retains Full Antimicrobial Potency

A critical property relevant to procurement for SAR studies is that shortening Dermaseptin S3 to its N-terminal 16-residue fragment (DS3(1–16)-NH₂) does not affect antimicrobial potency relative to the full-length 30-residue peptide [1]. Further truncation to 10–12 residues still retains full activity against Enterococcus faecalis, Cryptococcus neoformans, and Aeromonas caviae [1]. This contrasts sharply with the behavior of the 34-residue dermaseptin (parent dermaseptin), where truncation to residues 14–34, 16–34, 20–34, or 28–34 completely abolishes antimicrobial activity [2]. The ability of DS3 to retain full function in a shortened form—unlike the parent dermaseptin molecule—provides a unique advantage for researchers developing cost-effective, synthetically accessible minimal active fragments.

Structure-activity relationship Peptide truncation Minimal active domain

Antifungal MIC Quantification: DS3 Activity Against Candida albicans and Aspergillus fumigatus

Dermaseptin-3 exhibits quantifiable antifungal activity with reported MIC values of 6.25 µM against Candida albicans and 12.5 µM against Aspergillus fumigatus . Within the dermaseptin family, all five members (S1–S5) share a similar spectrum of lytic activity against filamentous fungi responsible for opportunistic infections in immunocompromised hosts, but they exhibit marked differences in their potencies against Gram-positive and Gram-negative bacteria and yeasts [1]. While a direct head-to-head MIC comparison between DS3 and other dermaseptins for C. albicans and A. fumigatus is not available in a single study, the class-level data indicate that DS3 is part of a family with potent antifungal lytic activity, and its specific MIC values establish a quantitative baseline for procurement specifications.

Antifungal susceptibility MIC Filamentous fungi

Engineered Selectivity via Gly-Pro Insertion: DS3 Analogue Design Demonstrates Predictable Toxicity Tuning

Insertion of a Gly-Pro dipeptide sequence into the α-helical backbone of Dermaseptin S3 (DS3) resulted in a drastic reduction in mammalian cell toxicity against human red blood cells and normal fibroblast cells, while fully retaining antibacterial activity [1]. This demonstrates that DS3 possesses a structural architecture that is amenable to rational engineering—the introduction of a bend in the continuous α-helix decouples antibacterial potency from mammalian cell toxicity. This structure-selectivity relationship, established for DS3, provides a design template not available for pore-forming peptides with less tractable structure-function relationships. The finding implies that DS3's native selectivity can be further optimized through defined sequence modifications, giving researchers a starting scaffold with validated engineering potential.

Peptide engineering Bacterial selectivity Mammalian cell toxicity

Dermaseptin-3 Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Selective Antimalarial Lead Discovery: Intraerythrocytic P. falciparum Targeting

Dermaseptin-3 is uniquely suited for antimalarial drug discovery programs that require parasite-selective killing without host erythrocyte lysis. Based on its proven ability to inhibit P. falciparum growth (IC50 = 0.26–0.8 µg/mL across strains H and NF54) while showing zero hemolysis against human erythrocytes at 34 µM, DS3 can serve as a positive control or scaffold for screening campaigns aimed at identifying selective antiplasmodial peptides [1]. In contrast, the commonly considered alternative Dermaseptin S4 kills both parasite and host cell, making it unsuitable for host-cell-sparing antimalarial assays [2].

Mammalian Cell-Compatible Antimicrobial Formulation Development

For researchers developing topical or systemic antimicrobial formulations where mammalian cell compatibility is paramount, Dermaseptin-3 provides a defined safety benchmark: no hemolytic activity at concentrations up to 34 µM, contrasted with DS4 which causes 50% hemolysis at >60 µM [1][2]. DS3's robust antifungal MIC values (6.25 µM against C. albicans; 12.5 µM against A. fumigatus) establish a therapeutic window that can guide formulation dosing .

Structure-Activity Relationship Studies Using Truncated Active Fragments

DS3 is an ideal procurement choice for SAR and minimal pharmacophore mapping because its antimicrobial activity is fully retained in the N-terminal 1–16 fragment (DS3(1–16)-NH₂), and even 10–12 residue analogs remain active against specific pathogens including E. faecalis and C. neoformans [1]. This stands in contrast to the parent 34-residue dermaseptin, where truncation beyond the N-terminal domain abolishes activity [2], making DS3 a more versatile and economical template for fragment-based design.

Rational Peptide Engineering: Selectivity Optimization via Structural Modification

Researchers aiming to design peptides with enhanced bacterial selectivity and reduced mammalian toxicity can use DS3 as a validated scaffold. The demonstrated ability to drastically reduce mammalian cell toxicity through Gly-Pro insertion while retaining antibacterial activity provides a proven engineering template [1]. DS3's tractable structure-selectivity relationship offers an advantage over peptides where such decoupling has not been experimentally validated.

Quote Request

Request a Quote for Dermaseptin-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.